16-O-Methylcafestol
Overview
Description
16-O-Methylcafestol is a diterpene compound found exclusively in the robusta variant of coffee beans. It is a derivative of cafestol and is used as an analytical marker to determine the robusta content in coffee blends . This compound is absent in the more expensive arabica coffee beans, making it a significant marker for distinguishing between the two coffee species .
Mechanism of Action
Target of Action
The primary target of 16-O-Methylcafestol is the Farnesoid X Receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating bile acid levels in the liver and intestines .
Mode of Action
This compound interacts with the stabilized ligand-binding domain (LBD) of FXR . This interaction occurs in the close environment of the tryptophan W454 residue of the protein, as confirmed by docking and molecular dynamics . This interaction results in fluorescence quenching .
Biochemical Pathways
The interaction of this compound with FXR affects the regulation of bile acid levels. As an agonist of FXR, this compound enhances the cholesterol level in blood serum . This interaction confirms the role of this compound in the cholesterol-raising effect of coffee diterpenes .
Pharmacokinetics
It is known that the compound interacts with serum albumins, which could influence its absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The interaction of this compound with FXR leads to an increase in cholesterol levels in the blood serum . This is due to the agonistic effect of this compound on FXR, which regulates bile acid levels .
Action Environment
The action of this compound is influenced by the presence of other compounds in the coffee beans from which it is derived. For example, it is found in the robusta variant of coffee . The roasting process of coffee beans also influences the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
16-O-Methylcafestol plays a significant role in biochemical reactions, particularly in the context of coffee consumption. It interacts with various enzymes and proteins, influencing lipid metabolism and cholesterol levels. One of the key interactions is with the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid regulation and lipid homeostasis . This compound acts as an agonist of FXR, leading to changes in cholesterol metabolism. Additionally, it binds to serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), affecting their structure and function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those related to lipid metabolism and cholesterol homeostasis. By acting as an agonist of the Farnesoid X Receptor, this compound can elevate cholesterol levels in blood serum . This compound also affects gene expression related to lipid metabolism, potentially leading to dyslipidemia and hypercholesterolemia . Furthermore, its interaction with serum albumins can alter cellular uptake and distribution of lipophilic compounds.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme regulation. As an agonist of the Farnesoid X Receptor, this compound binds to the ligand-binding domain of FXR, causing conformational changes that enhance its activity . This interaction leads to increased expression of genes involved in cholesterol synthesis and transport. Additionally, this compound binds to serum albumins, such as Bovine Serum Albumin and Human Serum Albumin, altering their secondary structure and binding affinity for other ligands .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable in coffee extracts, but its esterified form can undergo hydrolysis, leading to the formation of free this compound . Long-term exposure to this compound in vitro can result in sustained changes in cholesterol metabolism and gene expression related to lipid homeostasis . In vivo studies have also indicated that prolonged consumption of this compound can lead to persistent elevation of serum cholesterol levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate lipid metabolism without causing significant adverse effects . At higher doses, it can induce dyslipidemia and hypercholesterolemia, potentially leading to cardiovascular complications . Threshold effects have been observed, where a certain dosage level is required to elicit noticeable changes in cholesterol levels and lipid metabolism . Toxic effects at high doses include liver damage and alterations in bile acid composition .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as cytochrome P450s, which are involved in the oxidation of lipophilic compounds . Additionally, this compound influences the metabolic flux of cholesterol and bile acids by modulating the activity of the Farnesoid X Receptor . This compound can also affect the levels of various metabolites, including triglycerides and phospholipids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to serum albumins, facilitating its transport in the bloodstream . Additionally, this compound can be taken up by liver cells, where it exerts its effects on cholesterol metabolism and bile acid synthesis . The distribution of this compound within tissues is influenced by its lipophilic nature, leading to accumulation in lipid-rich compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . This localization is facilitated by its lipophilic nature and interactions with lipid-binding proteins. Additionally, this compound can be found in the nucleus, where it interacts with nuclear receptors like the Farnesoid X Receptor to modulate gene expression . Post-translational modifications, such as esterification, can also influence its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 16-O-Methylcafestol involves the extraction of the lipid fraction from green coffee beans, specifically from the robusta variant. The diterpene fraction is then isolated using adsorption chromatography on a silica column . The esterified form of this compound can be hydrolyzed to obtain the free diterpene alcohol .
Industrial Production Methods
The extraction process involves the use of solvents such as diethyl ether or tert-butyl methyl ether to separate the unsaponifiable fraction, followed by phase separation through centrifugation .
Chemical Reactions Analysis
Types of Reactions
16-O-Methylcafestol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The methoxy group in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
16-O-Methylcafestol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cafestol: A diterpene found in both arabica and robusta coffee beans. It is structurally similar to 16-O-Methylcafestol but lacks the methoxy group.
Uniqueness of this compound
This compound is unique due to its exclusive presence in robusta coffee beans and its use as a specific marker for robusta content in coffee blends . Its interaction with the farnesoid X receptor also distinguishes it from other diterpenes, highlighting its potential impact on cholesterol metabolism .
Properties
IUPAC Name |
[(1S,4S,12S,13R,16R,17R)-17-methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-19-8-6-17-15(7-10-24-17)16(19)5-9-20-11-14(3-4-18(19)20)21(12-20,13-22)23-2/h7,10,14,16,18,22H,3-6,8-9,11-13H2,1-2H3/t14-,16-,18+,19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVNPOGDNWUOI-GVOJMRIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)OC)C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)OC)C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737953 | |
Record name | [(3bS,5aS,7R,8R,10aR,10bS)-7-Methoxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108214-28-4 | |
Record name | 16-O-Methylcafestol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108214-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16-O-Methylcafestol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108214284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(3bS,5aS,7R,8R,10aR,10bS)-7-Methoxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16-O-METHYLCAFESTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ95S36BVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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